molecular formula C12H14F2O3 B1446886 4-Butoxy-2,6-difluorophenylacetic acid CAS No. 1373921-12-0

4-Butoxy-2,6-difluorophenylacetic acid

Cat. No.: B1446886
CAS No.: 1373921-12-0
M. Wt: 244.23 g/mol
InChI Key: BOYCWRRKHQPVRH-UHFFFAOYSA-N
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Description

4-Butoxy-2,6-difluorophenylacetic acid is an organic compound with the molecular formula C12H14F2O3 It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2,6-difluorophenylacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and butyl bromide.

    Etherification: The 2,6-difluorophenol undergoes etherification with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxy-2,6-difluorophenol.

    Acetylation: The 4-butoxy-2,6-difluorophenol is then acetylated using acetic anhydride and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,6-difluorophenylacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Formation of 4-butoxy-2,6-difluorobenzoic acid.

    Reduction: Formation of 4-butoxy-2,6-difluorophenylethanol.

    Substitution: Formation of 4-butoxy-2,6-diaminophenylacetic acid or 4-butoxy-2,6-dithiophenylacetic acid.

Scientific Research Applications

4-Butoxy-2,6-difluorophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-2,6-difluorophenylacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

    2,6-Difluorophenylacetic acid: Lacks the butoxy group, resulting in different chemical and physical properties.

    4-Butoxyphenylacetic acid:

    4-Butoxy-2-fluorophenylacetic acid: Contains only one fluorine atom, leading to different binding affinities and reactivity.

Properties

IUPAC Name

2-(4-butoxy-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYCWRRKHQPVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265612
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373921-12-0
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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